
N-(2-furylmethyl)-N-(2-thienylsulfonyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-N-(2-thienylsulfonyl)-2-furamide is a chemical compound that has been of great interest to the scientific community due to its potential application in various fields. This compound is commonly referred to as FTFC and is a member of the class of sulfonamides. FTFC has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of FTFC involves the inhibition of certain enzymes, including carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions, which are important in the regulation of acid-base balance. FTFC has also been shown to inhibit the activity of other enzymes, such as matrix metalloproteinases, which play a role in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
FTFC has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity and the modulation of inflammatory responses. This compound has also been shown to have anticancer properties, as it has been found to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
FTFC has several advantages for use in lab experiments, including its ability to inhibit enzyme activity and its anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for the study of FTFC, including further research into its mechanism of action and its potential use in the treatment of inflammatory diseases and cancer. Additionally, FTFC could be studied for its potential applications in other fields, such as materials science and catalysis. Further research is needed to fully understand the potential of this compound and its applications in various fields.
In conclusion, N-(2-furylmethyl)-N-(2-thienylsulfonyl)-2-furamide, or FTFC, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research. While there are limitations to its use, FTFC has several advantages for use in lab experiments and has several potential future directions for further study.
Synthesemethoden
FTFC has been synthesized using a variety of methods, including the reaction of 2-furylmethylamine with 2-thienylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction produces FTFC as a white solid, which can be purified using various methods, including recrystallization.
Wissenschaftliche Forschungsanwendungen
FTFC has been studied for its potential applications in scientific research, particularly in the field of biochemistry. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. FTFC has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-thiophen-2-ylsulfonylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c16-14(12-5-2-8-20-12)15(10-11-4-1-7-19-11)22(17,18)13-6-3-9-21-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUKZBTXTRSPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B4996314.png)
![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4996318.png)
![1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4996326.png)
![1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4996333.png)
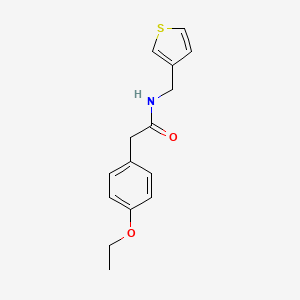
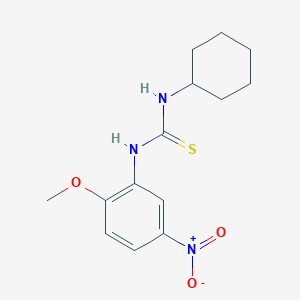
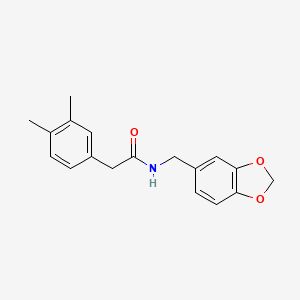
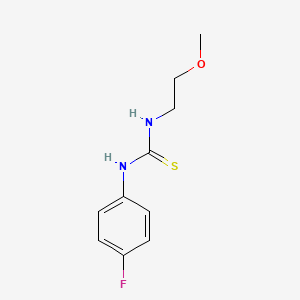
![1-allyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4996370.png)
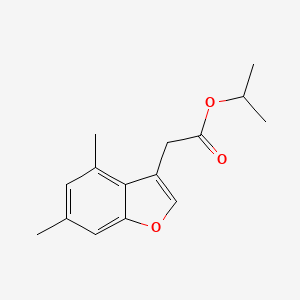
![N-(2-hydroxyethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-benzothiazole-2-carboxamide trifluoroacetate (salt)](/img/structure/B4996380.png)
![1-[4-(isopropylthio)butoxy]-3-methoxybenzene](/img/structure/B4996386.png)
![2-methyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4996406.png)
![2-{[4-(4-methoxyphenoxy)butyl]amino}ethanol](/img/structure/B4996414.png)